molecular formula C11H19NO3 B7143485 N-[(4-hydroxyoxan-4-yl)methyl]-1-methylcyclopropane-1-carboxamide

N-[(4-hydroxyoxan-4-yl)methyl]-1-methylcyclopropane-1-carboxamide

Cat. No.: B7143485
M. Wt: 213.27 g/mol
InChI Key: FYFIMRYZBWILKW-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-1-methylcyclopropane-1-carboxamide is a synthetic organic compound with a unique structure that combines a cyclopropane ring with a hydroxyoxane moiety

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2-3-10)9(13)12-8-11(14)4-6-15-7-5-11/h14H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFIMRYZBWILKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-1-methylcyclopropane-1-carboxamide typically involves the reaction of a cyclopropane derivative with a hydroxyoxane precursor. One common method includes the use of a cyclopropane carboxylic acid derivative, which is reacted with a hydroxyoxane compound under specific conditions to form the desired product. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-1-methylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyoxane moiety can form hydrogen bonds with biological molecules, while the cyclopropane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-piperidin-1-yl-1,3-thiazole-4-carboxamide
  • 4-hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

N-[(4-hydroxyoxan-4-yl)methyl]-1-methylcyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring and a hydroxyoxane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.

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